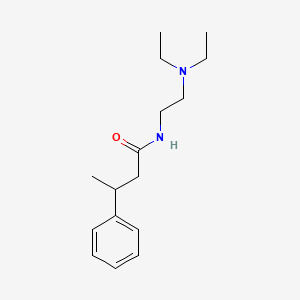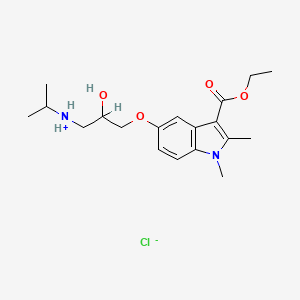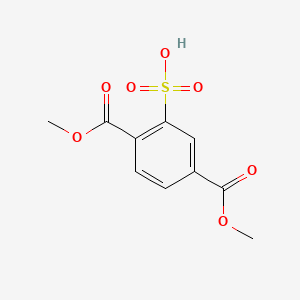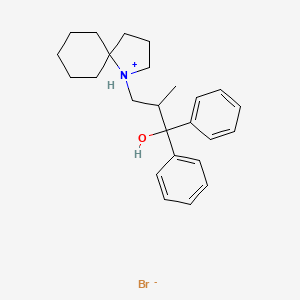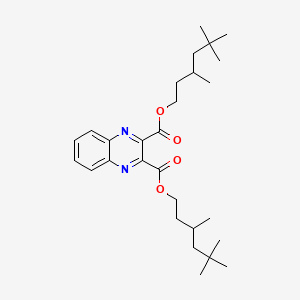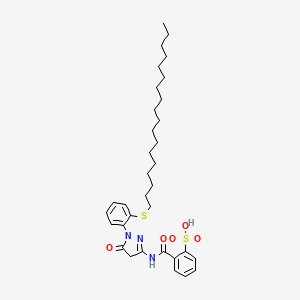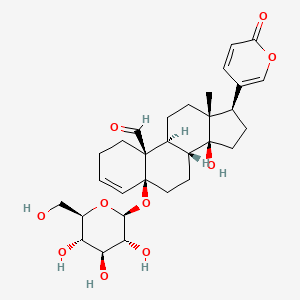
Scilliglaucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of a group of cardiac glycosides, which are known for their ability to affect heart muscle function.
Méthodes De Préparation
The preparation of Scilliglaucoside involves extraction from the plant Urginea maritima. The process typically includes heating the powdered plant material under reflux with ethanol and lead(II) acetate solution . After cooling and filtration, the solution is treated with acetic acid and extracted with dichloromethane. The combined extracts are filtered over anhydrous sodium sulfate and evaporated to dryness .
Analyse Des Réactions Chimiques
Scilliglaucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Scilliglaucoside has several scientific research applications. In chemistry, it is used to study the structure and function of steroid glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions due to its ability to inhibit the Na+/K±ATPase enzyme . Additionally, it has applications in the pharmaceutical industry for the development of cardiac drugs.
Mécanisme D'action
Scilliglaucoside exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making this compound effective in treating certain heart conditions .
Comparaison Avec Des Composés Similaires
Scilliglaucoside is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain . it is unique due to its specific structure and source. While digoxin and digitoxin are derived from the foxglove plant (Digitalis species), and ouabain from the African plant Strophanthus gratus, this compound is derived from Urginea maritima . This difference in source and structure can lead to variations in their pharmacological effects and toxicity profiles.
Propriétés
Numéro CAS |
510-58-7 |
|---|---|
Formule moléculaire |
C30H40O10 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
QDBIBEXZLJNVNH-TVVIPLERSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC=C5)C=O)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



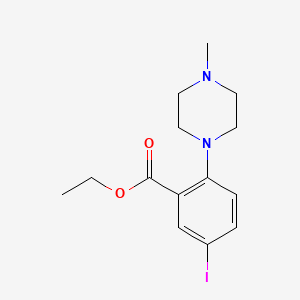

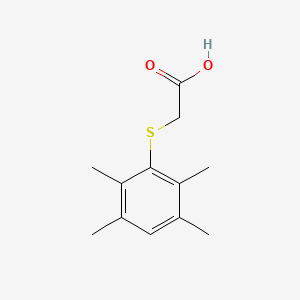
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
